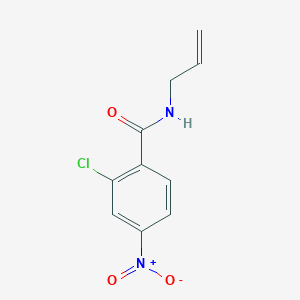

N-Allyl-2-chloro-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Allyl-2-chloro-4-nitrobenzamide is an organic compound with the molecular formula C10H9ClN2O3 and a molecular weight of 240.648 g/mol . This compound is characterized by the presence of an allyl group, a chlorine atom, and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-chloro-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with allylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amine group.

Oxidation: The allyl group can undergo oxidation to form epoxides or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (KMnO4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Reduction: Formation of N-Allyl-2-chloro-4-aminobenzamide.

Oxidation: Formation of epoxides or other oxidized derivatives of the allyl group.

Scientific Research Applications

N-Allyl-2-chloro-4-nitrobenzamide is utilized in various fields of scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyl group may also play a role in modulating the compound’s activity by facilitating interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

N-Allyl-4-nitrobenzamide: Similar structure but lacks the chlorine atom.

N-Butyl-4-nitrobenzamide: Contains a butyl group instead of an allyl group.

N-Allyl-2-methyl-3-nitrobenzamide: Contains a methyl group instead of a chlorine atom.

Uniqueness

N-Allyl-2-chloro-4-nitrobenzamide is unique due to the presence of both a chlorine atom and a nitro group on the benzamide core, which imparts distinct chemical reactivity and biological activity.

Biological Activity

N-Allyl-2-chloro-4-nitrobenzamide is an organic compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10ClN2O3 and a molecular weight of approximately 232.65 g/mol. Its structure includes an allyl group, a chlorine atom, and a nitro group attached to a benzamide core, which contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. The presence of the nitro group is crucial, as it can undergo reduction in biological systems, leading to reactive intermediates that may interact with microbial cellular components.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism likely involves the modulation of enzyme activity and cellular responses through the formation of reactive intermediates from the nitro group.

The biological activity of this compound is primarily attributed to the reduction of its nitro group within biological systems. This reduction can generate reactive species that interact with nucleophiles in cells, potentially leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Cellular Interaction : Reactive intermediates can bind to proteins or nucleic acids, altering their functions and potentially inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related compounds is presented in the following table:

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| N-Allyl-4-nitrobenzamide | Lacks chlorine atom; contains only nitro group | Different substitution pattern affects reactivity |

| N-Butyl-4-nitrobenzamide | Contains butyl group instead of allyl | Different hydrophobic properties |

| N-Allyl-2-methyl-3-nitrobenzamide | Contains methyl group instead of chlorine | Alters electronic properties |

| N-Allyl-2-(allylamino)-5-nitrobenzamide | Additional allylamino group | Potential for enhanced biological activity |

| N-Methyl-4-nitrobenzamide | Methyl group replaces allyl | Changes steric hindrance and reactivity |

This table highlights how variations in substituents lead to distinct chemical behaviors and biological activities, emphasizing the potential of this compound as a candidate for drug development.

Case Studies

- Antimicrobial Efficacy : A study conducted on several derivatives of nitrobenzamides demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treatment with this compound leads to increased levels of reactive oxygen species (ROS) within cells, contributing to cell death .

Properties

CAS No. |

304887-50-1 |

|---|---|

Molecular Formula |

C10H9ClN2O3 |

Molecular Weight |

240.64 g/mol |

IUPAC Name |

2-chloro-4-nitro-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H9ClN2O3/c1-2-5-12-10(14)8-4-3-7(13(15)16)6-9(8)11/h2-4,6H,1,5H2,(H,12,14) |

InChI Key |

VOFAMPGGDHUGDU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.